5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-diiodo-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMNNJDYWUTFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(S2)I)I)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6 Diiodothieno 2,3 D Pyrimidin 4 1h One and Its Analogues
Established Synthetic Routes to the Thieno[2,3-d]pyrimidin-4(1H)-one Scaffold
The formation of the fused thieno[2,3-d]pyrimidine (B153573) system is typically accomplished using appropriately substituted thiophene (B33073) precursors. A number of reliable methods have been developed for synthesizing this core scaffold.
Cyclocondensation reactions are a classic and widely utilized strategy for fusing a pyrimidine (B1678525) ring onto a pre-existing thiophene core. This method generally involves the reaction of a 2-aminothiophene derivative that has a carbonyl or cyano group at the 3-position with a suitable one-carbon synthon.
A prevalent technique is the cyclization of 2-acylaminothiophene-3-carboxamide derivatives using a base to produce 4-oxo-thieno[2,3-d]pyrimidines. nih.gov Another versatile route employs the reaction of 2-aminothiophene-3-carbonitriles with reagents such as formic acid or formamide, which provide the C4-N3-C2 fragment of the pyrimidine ring. nih.govekb.eg For example, a known method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one is by refluxing ethyl 2-aminothiophene-3-carboxylate with formamide. nih.gov In a similar fashion, 2-aminothiophene-3-carbonitrile (B183302) can be reacted with methylisothiocyanate in pyridine (B92270) to create a precursor that can be further cyclized. ekb.eg
The following table provides a summary of some cyclocondensation reactions that lead to the thieno[2,3-d]pyrimidin-4(1H)-one scaffold.
| Starting Material | Reagent(s) | Product |
| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-thieno[2,3-d]pyrimidine nih.gov |
| Ethyl 2-aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one nih.gov |
| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate, Pyridine | Intermediate for Thieno[2,3-d]pyrimidine ekb.eg |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride, HCl/Ethanol | Thieno[2,3-d]pyrimidine-4-one derivative scielo.br |
Multicomponent reactions (MCRs) have become powerful instruments in synthetic organic chemistry, enabling the creation of complex molecules in a single step from three or more starting materials. This method provides benefits in terms of efficiency, atom economy, and the reduction of waste. The synthesis of thieno[2,3-d]pyrimidine derivatives can be accomplished through MCRs that assemble the thiophene ring and subsequently the pyrimidine ring in a one-pot process. nih.gov
A significant example is a one-pot reaction that involves an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative (the Gewald aminothiophene synthesis), which can then undergo in-situ cyclization with an appropriate reagent to form the thieno[2,3-d]pyrimidin-4-one. nih.gov
The Gewald reaction is a fundamental process in thiophene chemistry, offering a versatile pathway to the 2-aminothiophene precursors necessary for the synthesis of the thieno[2,3-d]pyrimidine scaffold. wikipedia.org This reaction entails the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base, like morpholine (B109124) or triethylamine. nih.govwikipedia.org
The resulting polysubstituted 2-aminothiophenes are excellent substrates for subsequent cyclization to form the pyrimidine ring. rsc.orgresearchgate.net For instance, the 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate esters generated from the Gewald reaction can be easily converted into thieno[2,3-d]pyrimidin-4(1H)-ones via the cyclocondensation methods mentioned earlier. scielo.brresearchgate.net The adaptability of the Gewald reaction permits the introduction of various substituents onto the thiophene ring by simply altering the initial ketone or aldehyde, thereby providing access to a broad array of thieno[2,3-d]pyrimidine analogues. rsc.orgresearchgate.net
The general scheme for the Gewald reaction is outlined below:
Starting Materials: Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur
Base: Morpholine or Triethylamine
Product: 2-Aminothiophene derivative
Strategies for Regioselective Halogenation on the Thiophene Ring
After the thieno[2,3-d]pyrimidin-4(1H)-one scaffold has been constructed, the subsequent critical step in synthesizing 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one is the introduction of two iodine atoms at the 5- and 6-positions of the thiophene ring. The regioselectivity of electrophilic substitution reactions such as halogenation will be influenced by the electronic characteristics of the thieno[2,3-d]pyrimidine system.
The most direct method would be the direct iodination of the thieno[2,3-d]pyrimidin-4(1H)-one core. This would typically require treating the parent compound with an electrophilic iodine source. Common reagents for direct iodination include molecular iodine (I₂) with an oxidizing agent (e.g., nitric acid, iodic acid), or N-iodosuccinimide (NIS). To achieve the desired di-iodination and to control for regioselectivity, the reaction conditions, such as solvent and temperature, would need to be meticulously optimized.
While the direct halogenation of thieno[3,2-d]pyrimidines has been documented, achieving specific di-iodination at the 5- and 6-positions of the thieno[2,3-d] isomer may necessitate precise control over stoichiometry and reaction conditions. nih.gov The electrophilic substitution will be directed by the electron-donating character of the thiophene ring, which is fused to the electron-withdrawing pyrimidine ring.
An alternative to direct iodination is the synthesis of a thieno[2,3-d]pyrimidin-4(1H)-one precursor that is already functionalized at the 5- and 6-positions with groups that can be easily converted to iodine atoms. This method can provide better control over regioselectivity.
For example, one could begin with a 3,4-disubstituted thiophene in the Gewald reaction to establish the desired substitution pattern from the outset. Another approach could be the introduction of functional groups like amino, hydroxyl, or carboxyl groups at the 5- and 6-positions, which can then be converted into iodo groups through Sandmeyer-type reactions or other functional group interconversions. Although this method is more synthetically complex, it can offer unambiguous access to the target molecule.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the yield and minimize the formation of impurities. The parent thieno[2,3-d]pyrimidin-4(1H)-one ring system is susceptible to electrophilic substitution on the electron-rich thiophene ring. The primary approach for its di-iodination involves direct electrophilic iodination.
A common and effective reagent for the iodination of heterocyclic compounds is N-iodosuccinimide (NIS), often in the presence of an acid catalyst. The optimization of this reaction would typically involve a systematic variation of several key parameters:
Iodinating Agent and Stoichiometry: While NIS is a primary candidate, other iodinating agents like iodine monochloride (ICl) or a combination of molecular iodine (I₂) and an oxidizing agent could be explored. The stoichiometry of the iodinating agent is crucial. To achieve di-iodination, at least two equivalents of the iodinating agent are required. However, an excess is often used to drive the reaction to completion. The optimal molar ratio of the thieno[2,3-d]pyrimidin-4(1H)-one starting material to the iodinating agent would be determined experimentally.
Catalyst: The use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), can activate NIS and enhance the rate of iodination. The choice of acid and its concentration can significantly impact the reaction's efficiency and selectivity.
Temperature and Reaction Time: The reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The reaction is typically monitored over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the di-iodinated product.
A hypothetical optimization study for the di-iodination of thieno[2,3-d]pyrimidin-4(1H)-one using NIS is presented in the table below.
| Entry | Equivalents of NIS | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Di-iodinated Product (%) |
|---|---|---|---|---|---|---|
| 1 | 2.2 | TFA (10) | DCM | 25 | 24 | Data not available |
| 2 | 2.5 | TFA (10) | DCM | 25 | 24 | Data not available |
| 3 | 2.5 | TFA (20) | DCM | 40 | 12 | Data not available |
| 4 | 3.0 | H₂SO₄ (5) | Acetonitrile | 25 | 18 | Data not available |
This table represents a hypothetical optimization study. Actual yields would be determined experimentally.
Purification Techniques for Diiodinated Thienopyrimidinones
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, mono-iodinated intermediates, and other byproducts. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures.
The selection of an appropriate solvent or solvent system is critical for successful recrystallization. A systematic screening of solvents with varying polarities is typically performed.
| Solvent/Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Suitability |
|---|---|---|---|---|
| Ethanol | Sparingly soluble | Soluble | Good | Potentially suitable |
| Acetone | Soluble | Very soluble | Poor | Unsuitable |
| Toluene | Slightly soluble | Soluble | Good | Potentially suitable |
| Ethyl Acetate (B1210297)/Hexane (B92381) | Sparingly soluble | Soluble | Good | Potentially suitable |
This table represents a hypothetical solvent screening for recrystallization.
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative. wikipedia.org This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. wikipedia.org
The choice of the stationary and mobile phases is crucial for achieving good separation. For a relatively polar compound like a diiodinated thienopyrimidinone, a normal-phase chromatography setup is often employed.
Stationary Phase: Silica gel is a common choice for the stationary phase due to its versatility and wide range of applications.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The optimal solvent system is usually determined by preliminary experiments using thin-layer chromatography (TLC).
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by TLC to identify the fractions containing the pure product.
Spectroscopic and Advanced Structural Characterization of 5,6 Diiodothieno 2,3 D Pyrimidin 4 1h One
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon signals, confirming the connectivity of the heterocyclic system.
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the limited number of protons in the structure. The spectrum would be characterized by two key signals: a downfield singlet corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring and another signal for the N1-H proton. The chemical shift of the N-H proton can be broad and its position is dependent on the solvent and concentration, often appearing far downfield due to its acidic nature and involvement in hydrogen bonding.
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The structure possesses six unique carbon atoms in the heterocyclic core, which would result in six distinct signals. The C4 carbonyl carbon is expected to resonate at the lowest field (typically >160 ppm). The two carbons bonded to iodine (C5 and C6) would appear at chemical shifts influenced by the heavy atom effect. The remaining carbons (C2, C3a, and C7a) would be found in the aromatic/heterocyclic region of the spectrum. The precise assignment of these signals is confirmed using two-dimensional techniques.
Table 1: Predicted ¹H and ¹³C NMR Signal Assignments for this compound
| Atom Position | Signal Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N1-H | ¹H | > 12.0 | Broad singlet; chemical shift is solvent and concentration dependent. |
| C2-H | ¹H | 8.0 - 8.5 | Singlet. |
| C4 | ¹³C | > 160 | Carbonyl carbon. |
| C2 | ¹³C | 145 - 155 | CH carbon in pyrimidine ring. |
| C7a | ¹³C | 150 - 160 | Quaternary carbon at ring junction. |
| C3a | ¹³C | 115 - 125 | Quaternary carbon at ring junction. |
| C5 | ¹³C | 80 - 95 | Carbon attached to iodine. |
| C6 | ¹³C | 80 - 95 | Carbon attached to iodine. |
While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for definitive structural confirmation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this specific molecule, no significant COSY correlations are expected, as the two protons (N1-H and C2-H) are separated by more than three bonds and would not show coupling to each other.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. For this compound, the HMQC spectrum would show a single cross-peak, definitively linking the ¹H signal of the C2-H proton to the ¹³C signal of the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range (2-3 bond) correlations between protons and carbons. The C2-H proton would be expected to show correlations to the C4 carbonyl carbon and the C7a bridgehead carbon. Furthermore, the N1-H proton would likely show correlations to C2 and C7a, confirming the structure of the pyrimidinone ring and its fusion to the thiophene (B33073) ring.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with its molecular formula, C₆H₂I₂N₂OS.
The calculated monoisotopic mass is 403.8008 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z ≈ 404. A key feature would be the isotopic pattern, which would unambiguously confirm the presence of two iodine atoms. Common fragmentation pathways for such structures could involve the sequential loss of iodine radicals (I•) or fragmentation of the pyrimidine ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₆H₂I₂N₂OS | - |
| Molecular Weight | 403.97 g/mol | - |
| Exact Mass | 403.8008 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Expected [M]⁺ Peak | m/z ≈ 404 | Electron Ionization (EI) or Electrospray Ionization (ESI) |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS confirm the molecular structure, X-ray crystallography provides the definitive solid-state conformation and details of intermolecular interactions. This technique would confirm the planarity of the fused thieno[2,3-d]pyrimidine (B153573) ring system.
The analysis of a suitable single crystal would reveal its crystal system, space group, and unit cell dimensions. Based on the structures of similar planar heterocyclic molecules, this compound is likely to crystallize in a centrosymmetric space group within the monoclinic or orthorhombic crystal systems. mdpi.com Common space groups for such compounds include P2₁/c or P-1. mdpi.com
Table 3: Plausible Crystallographic Parameters for this compound
| Parameter | Plausible Values |
|---|---|
| Crystal System | Monoclinic, Triclinic |
| Space Group | P2₁/c, P-1 |
The crystal packing is dictated by various non-covalent interactions. For this molecule, the most significant interaction would be strong intermolecular hydrogen bonding between the N1-H donor of one molecule and the C4=O acceptor of an adjacent molecule. This interaction typically leads to the formation of centrosymmetric dimers or infinite chains, which are common motifs in related crystal structures.
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present in a molecule. This method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of various functional groups.
For this compound, the infrared spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features: the thieno[2,3-d]pyrimidin-4(1H)-one core, the carbonyl group, the N-H group of the pyrimidinone ring, and the carbon-iodine bonds. While a definitive experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed by examining the spectra of closely related thieno[2,3-d]pyrimidine derivatives and the known characteristic absorption frequencies of the individual functional groups. researchgate.netscielo.br
The major vibrational modes expected for this compound are summarized in the table below, followed by a more detailed discussion of the key spectral regions.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200-3000 | N-H stretching | Pyrimidinone ring | Medium to Strong |
| 3100-3000 | C-H stretching | Pyrimidine ring | Weak to Medium |
| 1700-1650 | C=O stretching (Amide I) | Pyrimidinone ring | Strong |
| 1620-1580 | C=N and C=C stretching | Thieno[2,3-d]pyrimidine ring | Medium |
| 1580-1520 | N-H bending (Amide II) | Pyrimidinone ring | Medium |
| 1450-1350 | C-N stretching | Thieno[2,3-d]pyrimidine ring | Medium to Strong |
| 800-700 | C-S stretching | Thiophene ring | Weak to Medium |
| 600-500 | C-I stretching | Diiodo-substituents | Medium to Strong |
Detailed Research Findings
N-H and C-H Stretching Vibrations: The region between 3200 and 3000 cm⁻¹ is characteristic of N-H and C-H stretching vibrations. A medium to strong absorption band is anticipated in the range of 3200-3000 cm⁻¹ corresponding to the N-H stretching of the pyrimidinone ring. ekb.eg The exact position of this band can be influenced by hydrogen bonding in the solid state. Additionally, weak to medium intensity bands arising from the C-H stretching vibration of the pyrimidine ring are expected between 3100 and 3000 cm⁻¹. vscht.cz
Carbonyl (C=O) Stretching Vibration: One of the most prominent and easily identifiable peaks in the spectrum of this compound is the carbonyl (C=O) stretching vibration of the pyrimidinone ring, also known as the Amide I band. researchgate.net This absorption is typically strong and is expected to appear in the 1700-1650 cm⁻¹ region. nih.govrsc.org The position of this band is sensitive to the electronic environment and any intermolecular interactions.
Ring Stretching and Bending Vibrations: The stretching vibrations of the C=N and C=C bonds within the fused thieno[2,3-d]pyrimidine ring system give rise to a series of bands in the 1620-1400 cm⁻¹ region. researchgate.net Specifically, bands around 1620-1580 cm⁻¹ can be attributed to these stretching modes. ekb.eg The N-H in-plane bending vibration (Amide II band) is also expected in this region, typically between 1580 and 1520 cm⁻¹. researchgate.net Furthermore, C-N stretching vibrations within the heterocyclic core generally appear as medium to strong bands in the 1450-1350 cm⁻¹ range. researchgate.net
Thiophene and Carbon-Iodine Vibrations: The presence of the thiophene ring is confirmed by several characteristic vibrations. A weak to medium band corresponding to the C-S stretching vibration is expected in the 800-700 cm⁻¹ region. nih.gov The most distinctive feature resulting from the diiodo substitution is the appearance of C-I stretching vibrations. These are typically observed in the far-infrared region, generally between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom. researchgate.net The presence of two C-I bonds may lead to symmetric and asymmetric stretching modes, potentially resulting in more than one absorption band in this region.
Computational and Theoretical Investigations of 5,6 Diiodothieno 2,3 D Pyrimidin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic behavior of a molecule, yielding insights into its geometry and intrinsic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govphyschemres.org It is frequently utilized to determine a molecule's most stable three-dimensional arrangement, known as geometry optimization. In this process, the energy of the molecular structure is minimized with respect to the positions of its atoms. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.
For thieno[2,3-d]pyrimidine (B153573) derivatives, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to obtain accurate predictions of electronic properties. nih.gov The resulting optimized geometry is the foundation for subsequent analyses, including frontier molecular orbitals and molecular electrostatic potential mapping.
| Dipole Moment (D) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Studies on related thieno[2,3-d]pyrimidine derivatives have shown that modifications to the scaffold can significantly alter these energy values. nih.gov
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Analogous Thieno[2,3-d]pyrimidine Compounds
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |
|---|---|---|---|---|
| 1,3,4-oxadiazol-yl-thieno[2,3-d]pyrimidin-4-amines | - | - | 3.15 - 3.83 | Generally high stability, with reactivity influenced by substituents. nih.gov |
Note: Data is illustrative of the thieno[2,3-d]pyrimidine class; specific values for 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one require dedicated computational studies.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. physchemres.org
The MEP map displays different potential values on the molecule's surface using a color spectrum.
Red and Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These areas are prone to electrophilic attack and are often associated with heteroatoms like oxygen and nitrogen. physchemres.org
Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen and the pyrimidine (B1678525) nitrogen atoms, highlighting them as primary sites for hydrogen bonding and electrophilic interactions.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. physchemres.orgpreprints.org These studies are fundamental in drug discovery for predicting ligand-protein interactions and binding affinity.
Docking simulations place the ligand, such as this compound, into the binding site of a target protein. The resulting poses are analyzed to identify key non-covalent interactions that stabilize the complex. These interactions include:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the carbonyl oxygen and nitrogen atoms of the pyrimidine ring.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
π-π Stacking: Aromatic ring interactions that contribute to binding stability.
Halogen Bonds: Interactions involving the iodine atoms, which can act as halogen bond donors.
Studies on similar thieno[2,3-d]pyrimidine scaffolds have identified their interactions with various protein targets, demonstrating the importance of specific functional groups for binding. For instance, the carbonyl oxygen at position 4 is often crucial for forming hydrogen bonds with amino acid residues like Valine and Isoleucine in the active sites of kinases and other enzymes. nih.gov
Table 3: Common Protein Targets and Interacting Residues for Thieno[2,3-d]pyrimidine Scaffolds
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Val115, Ile7, Tyr121 | Hydrogen Bonding | nih.gov |
| AKT1 Kinase | (Not specified) | Hinge region binding | uniroma1.itmdpi.com |
| LIM Kinase 1 (LIMK1) | (Not specified) | ATP-binding pocket interactions | nih.gov |
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its protein target. This is often expressed as a scoring function or a calculated binding energy (ΔG), typically in kcal/mol. bohrium.com A more negative binding energy value indicates a stronger and more stable interaction, suggesting higher potency of the ligand as an inhibitor or modulator of the protein's function. bohrium.com
Advanced methods like the Fragment Molecular Orbital (FMO) method can be used to calculate the enthalpic component of the binding free energy with high accuracy. dundee.ac.uk These predictions help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process. dundee.ac.uk For the thieno[2,3-d]pyrimidine class, docking studies have successfully predicted binding affinities that correlate well with experimental results. nih.govbohrium.com
Table 4: Example Binding Affinity Data for Thieno[2,3-d]pyrimidine Analogs
| Compound Type | Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| AK-1 Derivative | DNA | -6.3 |
| AK-2 Derivative | DNA | -6.4 |
| AK-1 Derivative | 3ert Protein | -7.0 |
Source: Data from docking studies of synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives. bohrium.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. dovepress.com For this compound, MD simulations provide insights into its structural flexibility, conformational landscape, and interactions with its environment, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and predict physicochemical properties.
Recent studies on related thieno[2,3-d]pyrimidine derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the binding modes of these compounds with their biological targets, such as epidermal growth factor receptor (EGFR). nih.gov These simulations, often run for nanoseconds, can reveal crucial information about the stability of the compound within a binding pocket, as indicated by metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.complos.org
Conformational Analysis and Flexibility
A typical MD simulation protocol involves placing the molecule in a simulation box, solvating it with an appropriate solvent model, and then running the simulation for a specified period. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can reveal the most populated conformational clusters and the flexibility of different parts of the molecule.
Below is a hypothetical data table illustrating the kind of data that could be obtained from a conformational analysis of this compound through MD simulations.
| Conformer | Dihedral Angle (°) | Potential Energy (kcal/mol) | Population (%) |
| 1 | 175 | -15.2 | 65 |
| 2 | -170 | -14.8 | 30 |
| 3 | 85 | -12.1 | 5 |
This table is illustrative and does not represent actual experimental data.
Solvent Effects and Adsorption Mechanisms
The interaction of this compound with its surrounding solvent is crucial for its solubility, stability, and ultimately its bioavailability. MD simulations can effectively model the explicit interactions between the solute and solvent molecules, providing insights into the solvation shell structure and the thermodynamics of solvation. The choice of solvent in these simulations is critical and should mimic the experimental conditions as closely as possible.
The iodine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence its adsorption to surfaces or binding to biological targets. MD simulations can be used to study the strength and geometry of these halogen bonds with solvent molecules or with functional groups on a surface.
Furthermore, these simulations can elucidate the mechanism of adsorption of the molecule onto a surface. By simulating the molecule in the presence of a surface, one can observe the orientation of the molecule upon adsorption and identify the key interactions driving this process. This is particularly relevant for understanding the behavior of the compound in various experimental assays and for designing drug delivery systems.
Structure-Activity Relationship (SAR) Modeling based on Computational Insights
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods play a pivotal role in modern SAR analysis by providing a quantitative framework to understand these relationships. For the thieno[2,3-d]pyrimidine class of compounds, SAR studies have been instrumental in identifying key structural features responsible for their biological activities, such as anticancer and enzyme inhibitory effects. nih.govekb.eg
Computational insights from methods like molecular docking and MD simulations can significantly enhance SAR models. These methods can predict the binding mode of a compound within a biological target, highlighting crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov This information allows for the rational design of new derivatives with improved potency and selectivity.
For this compound, SAR modeling would focus on understanding the role of the diiodo substitution. The iodine atoms can influence the molecule's properties in several ways:
Steric Effects: The bulky iodine atoms can provide a better fit in a large hydrophobic pocket of a target protein, but they can also cause steric clashes that reduce binding affinity.
Electronic Effects: Iodine is an electron-withdrawing group, which can alter the electronic distribution of the thienopyrimidine ring system and affect its ability to form certain interactions.
By combining computational predictions with experimental data from a series of analogs, a robust SAR model can be developed. This model can then be used to guide the synthesis of new derivatives with optimized properties. For example, if a computational model suggests that a smaller halogen at a specific position would lead to a better fit in the binding pocket, this hypothesis can be tested experimentally.
The following table summarizes the key structural features of thieno[2,3-d]pyrimidine derivatives and their general impact on activity, based on published SAR studies of related compounds. nih.govbiorxiv.org
| Position | Substitution | General Effect on Activity |
| 2 | Small, flexible groups | Can modulate potency and selectivity |
| 5, 6 | Bulky groups | Can enhance binding in hydrophobic pockets |
| N1, N3 | Hydrogen bond donors/acceptors | Crucial for interactions with target proteins |
This systematic approach, integrating computational modeling with synthetic chemistry and biological testing, is essential for the development of novel and effective therapeutic agents based on the thieno[2,3-d]pyrimidine scaffold.
Pharmacological and Biological Research on 5,6 Diiodothieno 2,3 D Pyrimidin 4 1h One Analogues
In Vitro Biological Activities and Target Identification
The thieno[2,3-d]pyrimidine (B153573) scaffold is a foundational structure for the development of numerous anticancer agents. researchgate.net Its versatility allows for modifications that yield compounds capable of inhibiting key enzymes in cancer progression and modulating critical cellular pathways that control cell growth and survival. researchgate.netnih.gov
A primary anticancer strategy of thieno[2,3-d]pyrimidine analogues involves the inhibition of specific enzymes that are overactive or dysregulated in cancer cells.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Thieno[2,3-d]pyrimidine derivatives have been extensively developed as kinase inhibitors. researchgate.net A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov A series of 1,3,4-oxadiazole-thieno[2,3-d]pyrimidine hybrids were designed as VEGFR-2 inhibitors, with one potent analogue, compound 22, exhibiting an IC50 value of 0.58 µM. bohrium.com Other kinases targeted by this class of compounds include FMS-like tyrosine kinase 3 (FLT3) and Phosphatidylinositol 3-kinases (PI3K), with some derivatives showing inhibitory activity in the nanomolar range. sci-hub.senih.gov
Topoisomerase II Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication and transcription. nih.gov Inhibiting these enzymes leads to DNA damage and cell death, a proven anticancer mechanism. Certain hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been identified as potent topoisomerase II inhibitors. nih.govresearchgate.net In one study, a lead compound (compound 8) displayed superior inhibitory activity against topoisomerase IIα (IC50 = 41.67 ± 3.89 μM) compared to the established drug etoposide (B1684455) (IC50 = 99.86 ± 5.02 μM). nih.gov Another derivative (compound 17) was also noted for its ability to reduce Topoisomerase II expression by approximately 60%. researchgate.net
Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is involved in inflammation and is often overexpressed in various cancers, contributing to tumor growth and metastasis. Researchers have synthesized tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives as selective COX-2 inhibitors. One of the most active compounds, 5k, demonstrated a COX-2 IC50 of 0.068 µM and a high selectivity index of over 160 against the COX-1 isoform. nih.gov
| Compound Class/Example | Enzyme Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole-thieno[2,3-d]pyrimidine hybrid (Compound 22) | VEGFR-2 | 0.58 µM | bohrium.com |
| Hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine (Compound 8) | Topoisomerase IIα | 41.67 µM | nih.gov |
| Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine (Compound 5k) | COX-2 | 0.068 µM | nih.gov |
| Thieno[2,3-d]pyrimidine (Compound 5) | FLT3 | High Inhibitory Activity | nih.gov |
Beyond direct enzyme inhibition, thieno[2,3-d]pyrimidine analogues exert their anticancer effects by interfering with fundamental cellular processes like the cell cycle and programmed cell death (apoptosis).
Apoptosis Induction: Many thieno[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis in cancer cells. For instance, one potent thienopyrimidine derivative induced apoptosis in A549 lung cancer cells, as evidenced by chromatin condensation and nuclear fragmentation. nih.gov The mechanism often involves the activation of caspases, which are the executioner enzymes of apoptosis. The topoisomerase II inhibitor known as compound 8 was found to increase the total apoptotic ratio 19.1-fold and significantly elevate levels of caspase-3 in colon cancer cells. nih.gov Other studies have shown that these compounds can promote apoptosis by altering the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. bohrium.com
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle. Several thieno[2,3-d]pyrimidine analogues can halt this process. A study on hexahydrocycloocta nih.govnih.govthieno[2,3-d]pyrimidines found that a lead compound, 9c, induced cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov Similarly, the topoisomerase II inhibitor, compound 8, also caused G2/M arrest in colon cancer cell lines. nih.govresearchgate.net Another derivative, 5d, which inhibits the enzyme d-dopachrome (B1263922) tautomerase, was shown to arrest the cell cycle in the G0/G1 phase in non-small cell lung cancer cells by deactivating the MAPK pathway. acs.orgnih.gov
| Compound Example | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Compound 9c | MDA-MB-468 (Breast) | G2/M Phase Arrest & Pre-G1 Accumulation (Apoptosis) | nih.gov |
| Compound 8 | HT-29 (Colon) | G2/M Phase Arrest & 19.1-fold Increase in Apoptosis | nih.gov |
| Compound 22 | MCF-7 (Breast) | G2/M Phase Arrest & Apoptosis Induction | bohrium.com |
| Compound 5d | A549 (Lung) | G0/G1 Phase Arrest | nih.gov |
| Compound 15 | A549 (Lung) | Apoptosis Induction | nih.gov |
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to eject therapeutic agents from the cell. There is emerging research into the potential of thieno[2,3-d]pyrimidine analogues to counteract this mechanism, although this area is less explored than direct cytotoxicity. Specific analogues have been investigated as modulators of P-glycoprotein (P-gp, or ABCB1), one of the most well-known ABC transporters. Research in this area is ongoing to develop compounds that can inhibit or modulate the function of these transporters, thereby restoring the efficacy of conventional chemotherapy.
The thieno[2,3-d]pyrimidine scaffold has also been a fruitful source of compounds with activity against a wide range of infectious organisms.
Antibacterial: Several thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested for antibacterial activity. nih.govnih.gov Notably, certain compounds have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov One study identified a compound with minimum inhibitory concentration (MIC) values between 2–16 mg/L against these challenging pathogens, although it was less effective against Gram-negative bacteria. nih.govnih.gov The mechanism is thought to involve the inhibition of essential bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net
Antifungal: Research has also indicated the potential of thieno[2,3-d]pyrimidines as antifungal agents. Various series of these compounds have been synthesized and evaluated for their activity against pathogenic fungi, such as Piricularia oryzae, the causative agent of rice blast disease. nih.govresearcher.life
Antiviral: While a less explored area, some thieno[2,3-d]pyrimidine derivatives have been synthesized and screened for potential antiviral properties, including activity against HIV-1. nih.gov
Antiparasitic: The scaffold has shown significant promise in the fight against parasitic diseases, particularly malaria. nih.gov Derivatives of thieno[2,3-d]pyrimidine have been developed as potent antiplasmodial agents, active against chloroquine-resistant strains of Plasmodium falciparum. rsc.org One series of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives yielded compounds with IC50 values as low as 0.74 µM against the W2 strain of P. falciparum. rsc.org These compounds are believed to act on both the erythrocytic and hepatic stages of the parasite's lifecycle. nih.govresearchgate.net
| Activity | Organism(s) | Compound Class/Example | Reported Activity | Reference |
|---|---|---|---|---|
| Antibacterial | MRSA, VISA, VRSA, VRE | Thieno[2,3-d]pyrimidinediones | MIC: 2–16 mg/L | nih.govnih.gov |
| Antifungal | Piricularia oryzae | 4-Arylaminothieno[2,3-d]pyrimidines | Active | nih.gov |
| Antiparasitic (Antimalarial) | P. falciparum (W2 strain) | Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine (Compound F16) | IC50: 0.74 µM | rsc.org |
Chronic inflammation is a key factor in many diseases. Analogues of thieno[2,3-d]pyrimidine have been investigated as anti-inflammatory agents, often showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net
A series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov The mechanism of action was linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. One of the most potent compounds, 4c, showed activity comparable to the reference drug diclofenac (B195802) sodium. nih.gov A key advantage noted in several studies is that many of these thienopyrimidine derivatives lack the carboxylic acid moiety common to most NSAIDs, which is often associated with gastrointestinal side effects. nih.gov Further studies have designed thienopyrimidine derivatives as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in inflammatory pathways. nih.gov
Other Investigated Biological Activities
Beyond their well-documented roles, analogues of this compound have been investigated for a variety of other biological effects, including their impact on the central nervous system and their potential as anticoagulant agents.
Thieno[2,3-d]pyrimidine derivatives have shown a broad spectrum of biological activities. researchgate.netscielo.br For instance, certain analogues have been evaluated for their effects on the central nervous system. Additionally, the structural similarities of these compounds to known bioactive molecules have prompted investigations into their anticoagulant properties, although specific data on 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one itself in these areas is limited. mdpi.com Some derivatives have been synthesized and assessed for their inhibitory effects on enzymes like cyclooxygenase (COX), which are relevant to inflammation and pain. ijper.org For example, 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their selective COX-2 inhibition. ijper.org
Table 1: Investigated Biological Activities of Thieno[2,3-d]pyrimidine Analogues
| Biological Target/Activity | Compound Series | Key Findings |
|---|---|---|
| COX-2 Inhibition | 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones | Compound with a para-fluorophenyl substituent showed the most potent and selective COX-2 inhibition. ijper.org |
| Anticancer | Various thieno[2,3-d]pyrimidine derivatives | Showed inhibitory effects on breast cancer cell lines. researchgate.netscielo.br |
| DHFR Inhibition | Thieno[2,3-d]pyrimidine-4-one derivatives | Certain compounds exhibited potent inhibition of dihydrofolate reductase (DHFR), a key target in cancer therapy. nih.gov |
Preclinical In Vivo Efficacy Studies
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of new chemical entities. For analogues of this compound, these studies have primarily focused on their anticancer effects.
Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing the in vivo efficacy of potential anticancer agents. meliordiscovery.com Thieno[2,3-d]pyrimidine derivatives have been investigated in such models. For instance, studies have shown that these compounds can inhibit the growth of various human cancer cell lines in vitro, which is a prerequisite for in vivo testing. nih.gov While specific in vivo data for the 5,6-diiodo analogue is not detailed in the provided context, the general class of thieno[2,3-d]pyrimidines has demonstrated promise in preclinical cancer models.
Beyond cancer, the anti-inflammatory properties of some thieno[2,3-d]pyrimidine analogues suggest their potential use in animal models of inflammatory diseases. The dual inhibition of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by certain analogues points to their broad therapeutic potential. drugbank.com For example, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid has demonstrated potent dual inhibition of human TS and DHFR. drugbank.com
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) and properties (SPR) is fundamental to drug discovery. For thieno[2,3-d]pyrimidine analogues, extensive SAR and SPR studies have been conducted to optimize their pharmacological profiles.
The introduction of iodine atoms at the 5 and 6 positions of the thieno[2,3-d]pyrimidine core can significantly impact biological activity. Halogenation, in general, can alter a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby influencing its binding to biological targets. The key intermediate, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, has been utilized in the synthesis of potent dual inhibitors of TS and DHFR. drugbank.com This suggests that the iodo-substitution is a critical feature for the activity of these compounds.
The pharmacological profile of thieno[2,3-d]pyrimidine analogues is highly dependent on the nature and position of various substituents. researchgate.netscielo.br
Substitutions at the 2-position: Modifications at this position have been shown to influence anticancer activity. For example, the introduction of different aryl groups can modulate the potency and selectivity of these compounds as enzyme inhibitors. nih.gov
Substitutions at the 4-position: The 4-oxo group is crucial for the activity of many thieno[2,3-d]pyrimidine derivatives, often participating in hydrogen bonding interactions with target enzymes. nih.gov
Substitutions at the 5- and 6-positions: As discussed, substitutions at these positions, including alkyl and arylthio groups, have a profound effect on the inhibitory activity against enzymes like TS and DHFR. drugbank.com The 6-ethyl substitution, for instance, was found to increase both the potency and the spectrum of tumor inhibition in vitro compared to a 6-methyl analogue. drugbank.com
| 6 | Ethyl group | Increases potency and spectrum of antitumor activity compared to methyl. drugbank.com |
Chemical Reactivity and Derivatization of 5,6 Diiodothieno 2,3 D Pyrimidin 4 1h One
Reactivity of the Thiophene (B33073) Ring and Pyrimidinone Moiety
The reactivity of 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one is governed by the distinct chemical properties of its constituent thiophene and pyrimidinone rings.
The thiophene ring is an aromatic, five-membered heterocycle containing a sulfur atom. wikipedia.org In the thieno[2,3-d]pyrimidine (B153573) system, the thiophene ring is fused to the electron-deficient pyrimidine (B1678525) ring. While thiophene itself readily undergoes electrophilic substitution, the fusion to the pyrimidinone moiety deactivates the thiophene ring to some extent. researchgate.net The positions C5 and C6 are occupied by iodine atoms, which are the primary sites for further functionalization, primarily through cross-coupling reactions rather than classical electrophilic substitution.
The pyrimidinone moiety contains a lactam (cyclic amide) structure. The pyrimidine ring is generally electron-poor, which influences the reactivity of the entire fused system. The C4-oxo group can be converted into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃), creating an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C4 position. nih.gov Additionally, the N1-proton of the pyrimidinone ring can be deprotonated and subsequently alkylated or arylated to further expand the structural diversity of the molecule.
Iodine as a Functional Group for Further Transformations
The two iodine atoms at the C5 and C6 positions of the thiophene ring are the most significant functional groups for the derivatization of the molecule. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The di-iodo nature of the starting material allows for selective mono- or di-substitution, enabling the synthesis of a vast range of analogues. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling : This reaction involves the coupling of the iodo-thienopyrimidine with an organoboron reagent (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is widely used to introduce aryl and heteroaryl substituents at the C5 and C6 positions.
Negishi Coupling : In this reaction, an organozinc reagent is coupled with the iodo-scaffold, catalyzed by a palladium or nickel complex. rsc.org The Negishi reaction is particularly useful for introducing alkyl, aryl, and vinyl groups.
Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the iodo-thienopyrimidine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. rsc.org This introduces alkynyl moieties, which can serve as handles for further chemistry or as key pharmacophoric elements.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 and C6 positions. rsc.orgresearchgate.net
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Group Introduced |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl, Heteroaryl, Vinyl |
| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Alkyl, Aryl, Vinyl, Alkynyl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl (-C≡C-R) |
| Buchwald-Hartwig | R¹R²NH | Pd Catalyst, Ligand (e.g., BINAP), Base | Amino (-NR¹R²) |
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. nih.gov In SNAr reactions, a nucleophile replaces a leaving group on the ring. The reaction is typically facilitated by the presence of strong electron-withdrawing groups. While iodide is a good leaving group, SNAr reactions on aryl iodides are less common than on aryl chlorides or fluorides. However, for electron-deficient heterocyclic systems like thienopyrimidines, SNAr reactions can proceed. researchgate.net Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway involving a Meisenheimer complex. nih.gov The substitution of the iodine atoms at the C5 and C6 positions by strong nucleophiles could provide an alternative route for derivatization, complementary to cross-coupling methods.
Synthesis of Novel Derivatives and Libraries for Screening
The chemical reactivity of this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. nih.gov By employing the synthetic strategies outlined above, chemists can systematically modify the core structure to explore the structure-activity relationship (SAR) for various biological targets. nih.gov
The synthesis of such libraries often involves a multi-step sequence. rsc.org For instance, the C5 and C6 positions can be functionalized using a variety of palladium-catalyzed reactions, while the N1 and C4 positions of the pyrimidinone ring can be modified through alkylation and nucleophilic substitution, respectively. This combinatorial approach allows for the rapid creation of hundreds or thousands of distinct molecules from a single, versatile starting material. nih.govmdpi.com
These libraries have been instrumental in the discovery of potent and selective inhibitors for a range of biological targets, particularly protein kinases, which are often implicated in diseases like cancer. nih.govnih.govuniroma1.it The thieno[2,3-d]pyrimidine core acts as a bioisostere of purine (B94841), enabling it to effectively interact with the ATP-binding sites of many kinases. nih.gov The substituents introduced at the C5 and C6 positions can then be optimized to enhance potency and selectivity for the target of interest.
| Derivative Class | Synthetic Method | Biological Target/Activity | Reference |
|---|---|---|---|
| 4-Amino-5,6-disubstituted-thieno[2,3-d]pyrimidines | Suzuki, Buchwald-Hartwig | LIM Kinase (LIMK1) Inhibitors | nih.gov |
| C4- and C6-substituted thieno[2,3-d]pyrimidines | Nucleophilic Substitution, Suzuki Coupling | Tie-2 Kinase Inhibitors (Angiogenesis) | nih.gov |
| 2,3-Disubstituted-thieno[2,3-d]pyrimidin-4(3H)-ones | One-pot multi-component reaction | Anticancer (A549, MCF-7 cell lines) | nih.gov |
| Fused Thieno[2,3-d]pyrimidines | Intramolecular cyclization | Phosphodiesterase 4 (PDE4) Inhibitors | rsc.org |
| Thieno[2,3-d] nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidines | Multi-step synthesis and cyclization | Anticancer (EGFR, PI3K) | mdpi.com |
Advanced Research Applications and Future Perspectives
Development as Radiotracers for Imaging
The development of targeted radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is crucial for disease diagnosis, staging, and monitoring treatment response. nih.govmdpi.commoravek.com The thieno[2,3-d]pyrimidine (B153573) framework has been successfully utilized to develop novel PET tracers. For instance, [¹⁸F]-labeled thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for imaging the P2Y12 receptor in the brain, a key target in neuroinflammation. nih.gov Although the initial tracer in that study did not cross the blood-brain barrier, it validated the scaffold's suitability for radiotracer design. nih.gov
The compound 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one is an exceptionally promising precursor for radiotracer development due to its di-iodo substitution. Aromatic iodides are well-established starting points for radiolabeling. nih.gov The iodine atoms can be readily substituted with radioactive iodine isotopes, such as ¹²³I for SPECT or the positron-emitting ¹²⁴I for PET. nih.govmdpi.com Radioiodination methods are well-established and can be applied to such precursors to generate imaging agents for specific biological targets. nih.gov The long half-life of ¹²⁴I (4.2 days) is particularly advantageous for tracking molecules with slow pharmacokinetics, such as antibodies or nanoparticles. mdpi.commdpi.com
Prodrug Design and Delivery Systems
Prodrug strategies are employed to overcome limitations of active pharmaceutical ingredients, such as poor solubility, instability, or unfavorable pharmacokinetics. While research on prodrugs specifically for thieno[2,3-d]pyrimidines is emerging, strategies applied to the structurally related pyrazolo[3,4-d]pyrimidine kinase inhibitors offer valuable insights. For this class of compounds, a prodrug approach was used to enhance water solubility by adding an N-methyl piperazine (B1678402) group, which improved in vivo efficacy in a glioblastoma model. nih.gov
Furthermore, prodrugs of pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors have demonstrated a stronger ability to inhibit the P-glycoprotein (P-gp) efflux pump compared to their parent drugs. nih.gov This suggests a dual benefit: the prodrug can improve drug delivery and simultaneously help overcome multidrug resistance mediated by P-gp, potentially enhancing the efficacy of co-administered chemotherapeutics. nih.gov These principles can be directly applied to thieno[2,3-d]pyrimidine agents to improve their therapeutic potential.
Combination Therapies and Synergistic Effects
The future of cancer therapy lies in combination strategies that target multiple pathways to enhance efficacy and prevent resistance. Thieno[2,3-d]pyrimidine derivatives, particularly those that inhibit protein kinases, are prime candidates for such regimens. researchgate.netresearchgate.net For example, derivatives that act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) can block tumor angiogenesis. nih.govnih.gov Combining such an anti-angiogenic agent with standard cytotoxic chemotherapy can produce synergistic effects, as the former can normalize tumor vasculature and improve the delivery of the latter.
Another strategy involves the dual targeting of interconnected signaling pathways. The PI3K/AKT/mTOR pathway is a critical cancer cell survival pathway. researchgate.net Thieno[2,3-d]pyrimidine derivatives that inhibit this pathway could be combined with inhibitors of other pathways, like the MAPK pathway, to achieve a more comprehensive blockade of tumor growth signals. researchgate.net Recently, thieno[2,3-d]pyrimidines have been designed as dual inhibitors of both EGFR and STAT3, a strategy intended to proactively address the STAT3-mediated resistance that often arises during EGFR inhibitor therapy. researchgate.net
Mechanistic Studies of Resistance Development
Understanding the mechanisms by which pathogens or cancer cells develop resistance to a class of drugs is critical for designing next-generation agents that can overcome this challenge. Studies on thieno[2,3-d]pyrimidine inhibitors of Helicobacter pylori provide a clear example of target-based resistance. nih.gov In this case, resistant mutants were generated by exposing the bacteria to increasing concentrations of a thienopyrimidine compound. nih.gov Subsequent whole-genome sequencing revealed that resistance was conferred by specific mutations in the nuoD gene, which encodes a subunit of the respiratory complex I, the drug's target. nih.gov
In the context of cancer, where many thienopyrimidines target protein kinases, resistance often arises from mutations in the kinase domain itself. nih.gov For EGFR inhibitors, the T790M "gatekeeper" mutation is a well-known mechanism of acquired resistance. The development of thienopyrimidine derivatives has therefore focused on creating molecules that can effectively inhibit both the wild-type and mutant forms of the target kinase. nih.gov
Application in Chemical Biology Tools
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. sigmaaldrich.comnih.gov Potent and selective inhibitors are invaluable for this purpose, allowing researchers to probe the function of a single protein within complex cellular networks. The thieno[2,3-d]pyrimidine scaffold has yielded highly selective inhibitors for various enzymes, including atypical protein kinase C (aPKC), MIF2, and sirtuins, establishing these compounds as powerful chemical probes. nih.govacs.orgacs.org
The structure of this compound is particularly well-suited for the creation of bespoke chemical biology tools. The two iodine atoms serve as versatile chemical handles. Through palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Stille couplings), a wide array of functional moieties can be attached to the thienopyrimidine core. These can include:
Fluorophores: To create fluorescent probes for visualizing the target protein in cells via microscopy.
Biotin tags: To enable affinity purification of the target protein and its binding partners for proteomic studies.
Photo-affinity labels: To achieve covalent, light-induced cross-linking to the target protein for definitive target identification.
This synthetic flexibility allows the conversion of a simple inhibitor scaffold into a sophisticated tool for advanced biological research.
Design Principles for Next-Generation Thienopyrimidine Agents
The extensive research on thieno[2,3-d]pyrimidines has led to the establishment of clear principles for designing future agents with improved potency, selectivity, and drug-like properties. researchgate.netnih.gov
Core Scaffold Interaction: The thienopyrimidine core acts as a purine (B94841) bioisostere, making it an excellent hinge-binding motif for the ATP pocket of many protein kinases. nih.govresearchgate.net Crystallographic studies of a thieno[3,2-d]pyrimidine (B1254671) bound to SIRT3 confirmed that the scaffold makes a key π-stacking interaction with a phenylalanine residue in the active site. acs.org
Substitution and Vectorial Elaboration: Modifications at various positions on the fused ring system allow for the fine-tuning of activity and selectivity.
Substituents at the C4 position often extend into the solvent-exposed region, allowing for the introduction of larger groups to modulate properties or engage secondary binding pockets. mdpi.com
Groups at the C2 position can be modified to enhance potency and selectivity. mdpi.com
Rational and Computational Design: Structure-based drug design, utilizing X-ray crystallography and molecular docking, is a powerful strategy to understand binding interactions and rationally design new derivatives. nih.govacs.org This approach helps in optimizing interactions with the target protein, for example, by designing molecules that form specific hydrogen bonds with backbone atoms or key residues in the active site. acs.org
Improving Physicochemical Properties: A key focus for next-generation agents is the improvement of drug-like properties. This includes optimizing solubility, metabolic stability, and cell permeability, often by introducing polar groups or flexible linkers without compromising target engagement. nih.govmdpi.com
Data Tables
Table 1: Representative Thieno[2,3-d]pyrimidine Derivatives and Their Biological Targets
| Derivative Class/Compound | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Compound 17f (a 2,4-disubstituted thienopyrimidine) | VEGFR-2 | Cancer (Anti-angiogenesis) | nih.gov |
| Compound 12j (a thienopyrimidine with urea (B33335) moiety) | c-Met and VEGFR-2 (Dual Inhibitor) | Cancer | nih.gov |
| Compound 7l (a tricyclic thienopyrimidine) | Atypical Protein Kinase C (aPKC) | Ocular diseases (Vascular permeability) | nih.gov |
| Compound 5d (a thieno[2,3-d]pyrimidine-2,4-dione) | d-dopachrome (B1263922) tautomerase (MIF2) | Cancer | acs.org |
| Pictilisib (GDC-0941) | PI3K | Cancer | nih.govmdpi.com |
| Olmutinib | EGFR | Non-Small Cell Lung Cancer | nih.gov |
Table 2: Key Design Principles and Structure-Activity Relationships (SAR)
| Design Principle | Structural Element/Strategy | Observed Effect | Reference |
|---|---|---|---|
| Hinge Binding | Thienopyrimidine core | Acts as a purine bioisostere, forming key interactions in the ATP-binding pocket of kinases. | nih.govresearchgate.net |
| Potency and Selectivity Tuning | Substitution at C4-position with anilino- or ureido-moieties | Modulates potency against specific kinases like VEGFR-2. Lipophilic groups at the para-position of the phenylurea are often favorable. | researchgate.netnih.gov |
| Exploiting Hydrophobic Pockets | Tricyclic thienopyrimidine structures | Can improve potency by engaging additional hydrophobic regions within the target's active site. | nih.gov |
| Improving Physicochemical Properties | Introduction of flexible linkers or polar groups (e.g., pyrazole) | Can enhance solubility and cell permeability without loss of activity. | mdpi.com |
| Structure-Based Design | Use of X-ray crystallography and molecular docking | Allows for rational design of inhibitors that form specific hydrogen bonds and π-stacking interactions, leading to higher potency. | nih.govacs.org |
Q & A
Q. Example Data :
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | SI |
|---|---|---|---|
| 5 | 202.96 | 42.19 | 4.81 |
| Indomethacin | 0.68 | 18.3 | 0.04 |
How do substituents influence COX-2 selectivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (EWGs) : Para-fluorophenyl (Compound 5) enhances COX-2 affinity (IC₅₀ = 42.19 µM) due to dipole interactions with the hydrophobic pocket .
- Electron-Donating Groups (EDGs) : Methoxy substituents reduce activity (e.g., Compound 6: IC₅₀ = 142.71 µM) .
- Positional Effects : Ortho-trifluoromethyl (Compound 9) decreases selectivity (SI = 0.12), highlighting steric hindrance .
Q. Design Strategy :
- Prioritize para-substituted aromatic rings with EWGs.
- Avoid bulky substituents at ortho positions.
How can conflicting IC₅₀ and selectivity data be resolved?
Advanced Research Focus
Case Study : Compound 5 has a higher IC₅₀ than indomethacin but superior SI (4.81 vs. 0.04). To resolve this:
Dose-Response Curves : Confirm IC₅₀ reproducibility across multiple assays .
Cellular Assays : Validate selectivity in human whole-blood models to assess physiological relevance .
Molecular Dynamics (MD) : Simulate binding modes to COX-2’s hydrophobic pocket (e.g., Val³⁴⁹, Tyr³⁵⁵) to explain selectivity despite moderate potency .
What computational approaches support the optimization of this scaffold?
Q. Advanced Research Focus
Molecular Docking :
- Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg¹¹⁰, Tyr³⁵⁵, Val³⁴⁹ .
QSAR Modeling :
- Correlate substituent properties (e.g., Hammett σ, LogP) with bioactivity. Example: Fluorine’s electronegativity improves binding via dipole alignment .
ADMET Prediction :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
